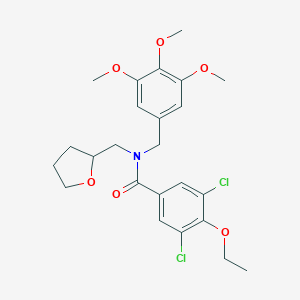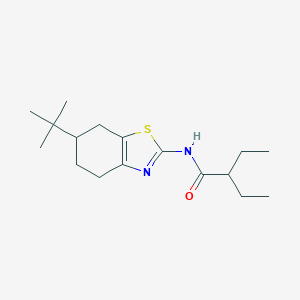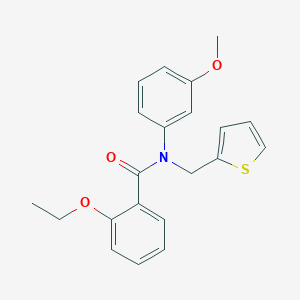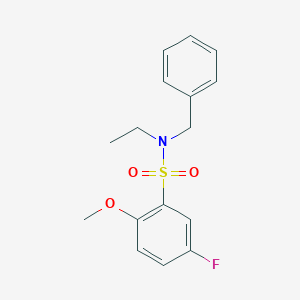
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide, also known as BEOC, is a molecule that has gained attention in the scientific community due to its potential applications in various fields. BEOC is a synthetic compound that is composed of a cyclohexanecarboxamide backbone and an oxadiazole ring. This molecule has been synthesized using various methods and has been studied in depth to understand its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is not fully understood. However, it has been proposed that 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide exerts its effects by modulating the activity of various enzymes and signaling pathways. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to reduce inflammation and pain. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth. In addition, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been shown to improve glucose tolerance and to reduce insulin resistance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is also stable and can be stored for long periods of time. However, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, the effects of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide. One area of research is the development of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide analogs with improved potency and selectivity. Another area of research is the evaluation of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide in clinical trials for its potential as an anti-inflammatory, analgesic, and anticancer agent. In addition, further studies are needed to understand the mechanism of action of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide and its effects on various signaling pathways and enzymes.
Synthesemethoden
The synthesis of 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide is a multi-step process that involves the use of various reagents and starting materials. One of the commonly used methods for synthesizing 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide involves the reaction of 4-butylcyclohexanone with hydrazine hydrate to form 4-butylcyclohexanone hydrazone. This intermediate is then reacted with ethyl chloroformate and ammonium carbonate to form the final product, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has been evaluated for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models. 4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide has also been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Eigenschaften
Produktname |
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide |
|---|---|
Molekularformel |
C15H25N3O2 |
Molekulargewicht |
279.38 g/mol |
IUPAC-Name |
4-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H25N3O2/c1-3-5-6-11-7-9-12(10-8-11)15(19)16-14-13(4-2)17-20-18-14/h11-12H,3-10H2,1-2H3,(H,16,18,19) |
InChI-Schlüssel |
BVOALNISTIHBRB-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2CC |
Kanonische SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)




![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)


![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)